1-(Oxetan-3-ylidene)propan-2-one
Overview
Description
1-(Oxetan-3-ylidene)propan-2-one, also known as oxetane-3-one or oxetanone, is a heterocyclic compound belonging to the oxetane family of compounds. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 59 °C and a melting point of -10 °C. Oxetane-3-one is an important chemical intermediate used in the synthesis of a wide variety of organic compounds and materials, such as pharmaceuticals, agrochemicals, polymers, and dyes. In addition, oxetane-3-one has potential applications in the fields of medicinal chemistry, nanotechnology, and biochemistry.
Scientific research applications
Preparation and Reactivity
1-(Oxetan-3-ylidene)propan-2-one and its derivatives have been studied for their preparation and reactivity. A notable example is the preparation and characterization of various (1H-quinolin-2-ylidene)propan-2-ones. These compounds were prepared and characterized by spectroscopic techniques and their crystal structures were determined through X-ray diffraction. This research highlights the potential of these compounds in chemical synthesis and analysis (Loghmani-Khouzani et al., 2006).
Gold-Catalyzed Synthesis
The synthesis of oxetan-3-ones from readily available propargylic alcohols using a gold-catalyzed one-step process is another significant application. This method facilitates the creation of oxetan-3-one, a valuable substrate for drug discovery, in a straightforward and efficient manner. This research underscores the importance of 1-(Oxetan-3-ylidene)propan-2-one in facilitating novel synthetic routes in organic chemistry (Ye, He, & Zhang, 2010).
Photochemistry and Polymerization
The photochemistry of related compounds, such as 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, has been explored to understand the behavior of these compounds under light exposure. This study has implications for the development of photo-responsive materials and chemical reactions initiated or altered by light (Hardikar, Warren, & Thamattoor, 2015).
Synthesis of Novel Compounds
The ability to synthesize novel compounds, such as oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions, is another application. This method allows for the creation of complex molecular structures, potentially useful in various fields of chemistry and pharmacology (Jones, Proud, & Sridharan, 2016).
Ring-Opening Reactions
Studies have also investigated the ring-opening reactions of oxetane and its derivatives with alkylaluminum compounds. This research is critical in understanding the chemical behavior of these compounds and their potential applications in synthetic chemistry (Miller, 1968).
properties
IUPAC Name |
1-(oxetan-3-ylidene)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPBABRNMYQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-ylidene)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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